

Technical Guide to Remdesivir Impurity 9-d4: Characterization and Analysis

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Compound of Interest		
Compound Name:	Remdesivir impurity 9-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Remdesivir impurity 9-d4**, a critical reference standard used in the development and quality control of the antiviral drug Remdesivir. This document covers the identification of this impurity, its physicochemical properties, and detailed methodologies for its analysis, addressing the stringent requirements of pharmaceutical research and regulatory compliance.

Introduction to Remdesivir and its Impurities

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of infections caused by RNA viruses, most notably SARS-CoV-2. It is a monophosphoramidate prodrug of an adenosine analog, which, after intracellular metabolism, inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]

The synthesis of Remdesivir is a complex, multi-step process that can lead to the formation of various impurities, including process-related impurities, degradation products, and stereoisomers.[1][2] The presence of these impurities, even in trace amounts, can impact the efficacy and safety of the drug.[3] Therefore, rigorous analytical control and impurity profiling are essential to ensure the quality, safety, and therapeutic efficacy of the final drug product, in compliance with ICH and pharmacopeial guidelines.[1][2]



Identification and Physicochemical Data of Remdesivir Impurity 9-d4

"Remdesivir impurity 9-d4" is the deuterium-labeled form of "Remdesivir impurity 9." While the CAS number for the deuterated compound is not consistently available, the non-labeled form, often referred to as "Remdesivir R-P Isomer," is assigned the CAS number 1911578-75-0.[4][5][6] Remdesivir itself possesses a chiral phosphorus center, and the active pharmaceutical ingredient (API) is the (S_p_)-diastereomer. "Remdesivir impurity 9" is the corresponding (R_p_)-diastereomer.

The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as LC-MS, as it is chemically identical to the analyte but has a different mass.

The table below summarizes the available quantitative data for **Remdesivir impurity 9-d4** and its non-labeled counterpart.

Property	Remdesivir Impurity 9-d4	Remdesivir Impurity 9 (R-P Isomer)
CAS Number	Not Available	1911578-75-0
Molecular Formula	C27H31D4N6O8P	C27H35N6O8P
Molecular Weight	606.61 g/mol	602.58 g/mol
Synonyms	Remdesivir Alanine D4	Remdesivir R-P Isomer
Chemical Name	2-Ethylbutyl ((R)- (((2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][1][7] [8]triazin-7-yl)-5-cyano-3,4- dihydroxytetrahydrofuran-2- yl)methoxy) (phenoxy)phosphoryl)-L- alaninate-d4	2-Ethylbutyl ((R)- (((2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][1][7] [8]triazin-7-yl)-5-cyano-3,4- dihydroxytetrahydrofuran-2- yl)methoxy) (phenoxy)phosphoryl)-L- alaninate



Experimental Protocols for Analysis

The analysis of Remdesivir and its impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for identification and characterization. The following is a generalized protocol based on published methods for the analysis of Remdesivir impurities.

Objective

To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Remdesivir and its impurities, including the R-P isomer (Impurity 9).

Materials and Reagents

- Remdesivir Reference Standard
- Remdesivir Impurity 9-d4 (as internal standard for LC-MS)
- Remdesivir Impurity 9 (R-P Isomer) Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, preferably from a Milli-Q system)
- Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)
- Buffers (e.g., potassium dihydrogen phosphate, sodium formate)

Instrumentation

- HPLC system with a UV or Diode Array Detector (DAD)
- Optional: Mass Spectrometric (MS) detector for LC-MS analysis
- Analytical balance



- pH meter
- Sonicator
- Filtration assembly with 0.45 μm or 0.22 μm membrane filters

Chromatographic Conditions (Example)

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: Buffer (e.g., 0.05% formic acid in water)
 - Mobile Phase B: Acetonitrile or Methanol
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 245-253 nm[7]
- Column Temperature: 40 °C[7]
- Injection Volume: 10-20 μL

Sample Preparation

- Standard Solution: Accurately weigh and dissolve the Remdesivir and Remdesivir Impurity 9
 reference standards in a suitable diluent (e.g., a mixture of mobile phase components) to
 obtain a known concentration.
- Internal Standard Stock Solution (for LC-MS): Prepare a stock solution of Remdesivir
 Impurity 9-d4 in the diluent.
- Sample Solution: Dissolve the Remdesivir drug substance or product in the diluent to a suitable concentration. For quantitative analysis using an internal standard, a known amount of the internal standard stock solution is added.
- Filtration: Filter all solutions through a 0.45 μm or 0.22 μm syringe filter before injection to prevent clogging of the HPLC column.



Method Validation

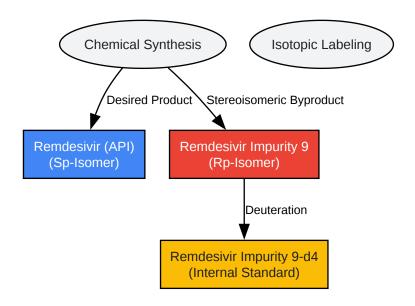
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

- Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.
- Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Logical Relationship of Remdesivir and Impurity 9



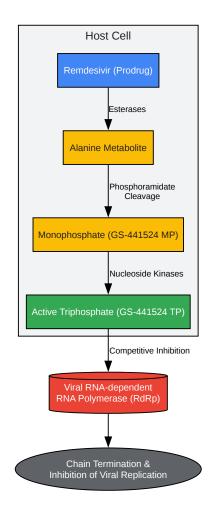


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Caption: Relationship between Remdesivir API, Impurity 9, and its deuterated form.

Metabolic Activation Pathway of Remdesivir



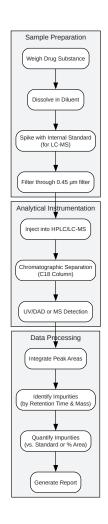


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Caption: Intracellular metabolic activation of the Remdesivir prodrug.

Experimental Workflow for Impurity Analysis





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Caption: General workflow for the analysis of Remdesivir impurities.

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